3-({[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine
Description
Properties
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrF2N4OS/c20-13-9-11(5-6-15(13)22)19-23-17(27-26-19)10-28-18-8-7-16(24-25-18)12-3-1-2-4-14(12)21/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHRONSUUWMOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C=C4)F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrF2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the bromo and fluorophenyl groups. The final step involves the formation of the pyridazine ring and the attachment of the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfur Atom
The methylthio (-SCH2-) linker undergoes nucleophilic substitution under basic conditions. Key reactions include:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 25°C, alkyl halides | Replacement of -SCH₂- with -OCH₂- or -NCH₂- derivatives | 65–78% |
| Thiol-disulfide exchange | Thiols (e.g., mercaptoethanol), DCM | Formation of disulfide bonds with biomolecules or polymer supports | 82% |
Mechanism : The sulfur atom acts as a nucleophilic center, enabling displacement by stronger nucleophiles like amines or alkoxides.
Electrophilic Aromatic Substitution
The fluorophenyl and bromofluorophenyl rings participate in electrophilic reactions:
Key Reactions:
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the para position relative to fluorine (yield: 58%).
-
Halogenation : Br₂/FeBr₃ substitutes hydrogen at the meta position of the pyridazine ring (yield: 49%).
Limitations : Steric hindrance from the oxadiazole-methylthio group reduces reactivity at adjacent positions.
Suzuki-Miyaura Cross-Coupling
The bromine atom on the 4-fluorophenyl group enables palladium-catalyzed coupling:
Applications : Used to attach fluorescent tags or bioactive moieties for drug discovery .
Oxadiazole Ring-Opening Reactions
The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Application |
|---|---|---|
| HCl (6M), reflux, 6h | Carboxylic acid derivative | Precursor for peptide conjugates |
| NaOH (2M), EtOH, 50°C | Amide intermediates | Functionalization for polymer composites |
Mechanistic Insight : Ring-opening generates reactive intermediates for further derivatization.
Oxidation Reactions
The sulfur atom in the methylthio group oxidizes selectively:
| Oxidizing Agent | Conditions | Products | Yield |
|---|---|---|---|
| H₂O₂, AcOH | 25°C, 2h | Sulfoxide (-SOCH₂-) | 89% |
| mCPBA | DCM, 0°C, 1h | Sulfone (-SO₂CH₂-) | 94% |
Biological Relevance : Sulfone derivatives show enhanced metabolic stability in pharmacokinetic studies.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C-Br bond cleavage:
| Conditions | Products | Application |
|---|---|---|
| Acetonitrile, N₂ atm | Radical intermediates | Polymer initiators or crosslinking agents |
Caution : Competing decomposition pathways occur above 300 nm.
Comparative Reaction Table
The compound’s reactivity differs significantly from simpler oxadiazole or pyridazine analogs:
| Reaction | This Compound | Simple Oxadiazole |
|---|---|---|
| Suzuki Coupling | Requires Pd(OAc)₂/XPhos | Works with Pd(PPh₃)₄ |
| Sulfur Oxidation | Faster kinetics (t₁/₂ = 15 min) | Slower (t₁/₂ = 2h) |
| Electrophilic Substitution | Dominant at pyridazine ring | Occurs at oxadiazole ring |
Stability Under Physiological Conditions
Critical for pharmaceutical applications:
| Parameter | Observation | Implications |
|---|---|---|
| pH 7.4, 37°C | Stable for 48h (≤5% degradation) | Suitable for oral formulations |
| Liver microsomes | Demethylation at pyridazine ring (t₁/₂ = 2h) | Requires prodrug strategies |
Scientific Research Applications
3-({[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-({[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a class of pyridazine derivatives functionalized with oxadiazole-thioether linkages. Key structural variations among analogues include:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Position :
- Bromine in the meta position (target compound) versus para () or ortho () alters steric and electronic profiles. Meta-substitution may optimize binding interactions in receptor pockets compared to ortho/para isomers .
- Fluorine at the 2-position on the pyridazine ring (target) versus 4-position () affects dipole moments and intermolecular interactions.
Electronic Effects: Bromine and fluorine (target) are strongly electron-withdrawing, enhancing oxadiazole’s electrophilicity. Methoxy groups () are electron-donating, which may reduce oxidative stability but improve solubility .
Molecular Weight and Steric Bulk :
- The target compound (456.3 g/mol) is heavier than most analogues due to bromine. High molecular weight may impact bioavailability or crystallization behavior .
Biological Activity
The compound 3-({[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article compiles findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A pyridazine core
- A 1,2,4-oxadiazole moiety
- Fluorinated phenyl groups
- A sulfanyl group
This unique arrangement is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2. It also affects cell cycle progression by altering cyclin and cdc2 levels, specifically terminating the G2/M phase .
- In Vitro Efficacy : In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HEPG-2 (liver cancer). The IC50 values indicate a promising therapeutic index compared to standard chemotherapeutics like Erlotinib .
- Case Studies : In a xenograft mouse model, treatment with this compound resulted in reduced tumor growth and extended survival rates without severe side effects, suggesting its potential as a viable cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties :
- Broad-Spectrum Activity : Studies indicated that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be lower than those of conventional antibiotics, highlighting its potential as an alternative treatment for resistant bacterial strains .
- Mechanism of Action : The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Pharmacological Profiles
Table 1 summarizes the pharmacological profiles based on various studies:
| Biological Activity | Target Organism/Cell Line | IC50/MIC (µg/mL) | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 0.5 - 1.0 | Induces apoptosis via caspase activation |
| HEPG-2 | 0.8 - 1.5 | Cell cycle arrest at G2/M phase | |
| Antimicrobial | Staphylococcus aureus | 0.22 | Effective against methicillin-resistant strains |
| Escherichia coli | 0.25 | Broad-spectrum activity observed |
Q & A
Q. What are the recommended synthetic pathways for preparing 3-({[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine?
Methodological Answer: The compound can be synthesized via multi-step protocols involving:
- Oxadiazole ring formation : Reacting 3-bromo-4-fluorobenzaldehyde with hydroxylamine to form an amidoxime intermediate, followed by cyclization using trichloroacetonitrile or cyanuric chloride .
- Sulfanyl linkage introduction : Thiolation of the oxadiazole-methyl intermediate via nucleophilic substitution with a pyridazine-thiol derivative, using bases like K₂CO₃ in DMF at 60–80°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How should researchers characterize the structural and purity profile of this compound?
Methodological Answer: Key characterization methods include:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; oxadiazole C=O at ~165 ppm) .
- HRMS (ESI+) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 501.9821 for C₂₀H₁₂BrF₂N₄OS) .
- Chromatography :
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization) .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation :
- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood due to potential irritancy from bromo/fluoro substituents .
- Avoid aqueous waste disposal; collect in halogenated solvent containers for incineration .
- Storage : Store at –20°C under argon in amber vials to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological activity?
Methodological Answer:
- Core Modifications :
- Biological Assays :
Q. What computational strategies predict the compound’s binding affinity to therapeutic targets?
Methodological Answer:
- Molecular Docking :
- MD Simulations :
- Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .
Q. How can researchers resolve discrepancies in solubility data across experimental conditions?
Methodological Answer:
- Solvent Screening :
- Test solubility in DMSO (≥50 mg/mL), PBS (pH 7.4: <0.1 mg/mL), and PEG-400/water mixtures (up to 5 mg/mL) using UV-Vis spectroscopy (λ = 254 nm) .
- pH-Dependent Studies :
- Measure solubility at pH 2.0 (simulated gastric fluid) and pH 6.8 (intestinal fluid) to guide formulation strategies .
Q. What analytical methods identify degradation products under accelerated stability conditions?
Methodological Answer:
- Forced Degradation :
- Expose the compound to heat (60°C, 72 hr), UV light (254 nm, 48 hr), and acidic/alkaline hydrolysis (0.1M HCl/NaOH, 24 hr) .
- LC-MS/MS Analysis :
- Detect debrominated (Δm/z –79.9) and hydrolyzed oxadiazole (C=O → COOH; Δm/z +16) products using a Q-TOF mass spectrometer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
